4-Bromo-2-ethyl-1-pentylbenzene
Description
Substituted brominated alkylbenzenes are organic molecules that feature a benzene (B151609) ring bonded to a bromine atom and one or more alkyl side chains. These compounds are not only valuable as synthetic intermediates but also appear in a range of commercially important chemicals, from pharmaceuticals to materials science. rsc.org The bromine atom, a halogen, imparts unique reactivity to the benzene ring, making it a versatile functional group for further chemical transformations. The alkyl groups, in turn, influence the molecule's physical properties, such as solubility and steric profile, and can affect the reactivity of the aromatic ring. nih.gov
The specific arrangement of the ethyl and pentyl groups in 4-Bromo-2-ethyl-1-pentylbenzene, ortho and para to each other, presents an interesting case for studying electronic and steric effects on reaction outcomes. The interplay between these substituents and the bromo- group is a key area of academic inquiry.
The synthesis and utilization of aryl bromides like this compound are central to modern organic synthesis. The construction of such molecules can be approached through various established and emerging methodologies.
Synthesis of the Brominated Alkylbenzene Core: The preparation of aryl bromides can be achieved through electrophilic aromatic substitution, where a bromine source reacts with an arene, often in the presence of a Lewis acid catalyst. For a disubstituted alkylbenzene, the position of bromination is directed by the existing alkyl groups. In the case of synthesizing this compound, one might start with 1-ethyl-4-pentylbenzene and introduce the bromine atom. The alkyl groups are ortho-para directing, meaning the bromine would be directed to positions ortho or para to them.
Modern bromination methods offer milder and more selective conditions. The use of N-bromosuccinimide (NBS) is a common technique for introducing bromine onto aromatic rings. organic-chemistry.org Other advanced methods employ catalysts to achieve high regioselectivity under environmentally benign conditions, for instance, using dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant with hydrobromic acid (HBr). organic-chemistry.org
Cross-Coupling Reactions: Perhaps the most significant role of aryl bromides in modern synthesis is as substrates in transition-metal-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds, have revolutionized the construction of complex molecules. Aryl bromides are often preferred over aryl chlorides due to their higher reactivity, while being more cost-effective than aryl iodides. researchgate.net
A compound like this compound is an ideal substrate for reactions such as:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a new carbon-carbon bond, a cornerstone of biaryl synthesis. researchgate.netresearchgate.net
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, crucial for synthesizing many pharmaceuticals.
Reductive Coupling: Nickel-catalyzed methods allow for the coupling of aryl bromides with alkyl bromides, providing direct access to complex alkylated arenes. organic-chemistry.orgnih.gov
These reactions showcase the versatility of the carbon-bromine bond as a synthetic handle for elaborate molecular engineering. researchgate.net The development of these powerful arylation methods continues to be a major pursuit in organic chemistry. researchgate.net
Despite the maturity of aryl bromide chemistry, significant research gaps and exciting new frontiers remain. These challenges drive innovation in the field, aiming for more efficient, sustainable, and versatile synthetic tools.
Selectivity and Functional Group Tolerance: A primary challenge is achieving precise control over selectivity, particularly regioselectivity in complex molecules. patsnap.com While directing group effects are well-understood, developing catalysts that can override these innate tendencies to functionalize a specific position remains a key goal. Furthermore, many existing methods have a limited substrate scope, failing when applied to molecules with sensitive functional groups. patsnap.com Expanding the functional group tolerance of coupling reactions involving aryl bromides is crucial for their application in the synthesis of complex natural products and pharmaceuticals. nih.gov
Sustainable Synthesis: There is a strong push towards greener and more sustainable chemical processes. This includes the development of reactions that proceed under milder conditions, use less toxic and more abundant metal catalysts (e.g., iron or cobalt instead of palladium), and employ renewable reagents. nih.govmdpi.com Photoredox and electrochemical catalysis are emerging as powerful platforms for aryl bromide functionalization, often enabling unique transformations not possible with traditional thermal methods. nih.gov These techniques can generate radical intermediates from aryl bromides under exceptionally mild conditions.
Activation of Unreactive Bonds: A major frontier is the development of methods to selectively functionalize traditionally unreactive bonds. While the C-Br bond is a reliable reactive site, the direct activation of strong C-H or C-O bonds in the presence of a C-Br bond is a formidable challenge. researchgate.netpatsnap.com Success in this area would open new and more efficient synthetic pathways, allowing for the late-stage functionalization of complex molecules without the need for pre-installing a halide.
Understanding Reaction Mechanisms: A persistent gap is the deep, comparative understanding of different synthetic methods. Often, research papers present substrate scopes using different sets of aryl bromides, making it difficult for chemists to compare methods directly or predict how a new compound will behave. nih.gov Systematic, data-driven studies are needed to build predictive models for reaction outcomes and to elucidate the subtle mechanistic details that govern reactivity and selectivity in aryl bromide coupling reactions. researchgate.netnih.gov
For a molecule like this compound, these research frontiers could inspire investigations into novel, selective functionalizations at its other positions or the development of catalytic systems that are tolerant of its specific steric and electronic properties.
Compound Data
Properties
IUPAC Name |
4-bromo-2-ethyl-1-pentylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br/c1-3-5-6-7-12-8-9-13(14)10-11(12)4-2/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITNZHFPDZMACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)Br)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 4 Bromo 2 Ethyl 1 Pentylbenzene and Analogous Systems
Regioselective Electrophilic Aromatic Bromination Approaches
Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. fiveable.me The goal is to replace a hydrogen atom with an electrophile, in this case, a bromine cation or its equivalent. fiveable.me
The direct reaction of benzene (B151609) with bromine is slow and requires a catalyst to enhance the electrophilicity of the bromine molecule. pressbooks.pub Lewis acids are commonly employed for this purpose, polarizing the Br-Br bond to create a more potent electrophile. libretexts.org
Common Catalytic Systems:
| Catalyst | Brominating Agent | Description |
| FeBr₃ | Br₂ | A classic and effective catalyst that polarizes the bromine molecule, facilitating the attack by the aromatic ring. fiveable.me |
| AlBr₃ | Br₂ | Similar to FeBr₃, it acts as a Lewis acid to activate the bromine molecule. libretexts.org |
| Zeolites | N-Bromosuccinimide (NBS) | These microporous materials can induce high para-selectivity in the bromination of alkylbenzenes. nih.gov |
| Mandelic Acid | N-Bromosuccinimide (NBS) | This system, used in aqueous conditions at room temperature, offers a highly regioselective aromatic bromination. organic-chemistry.orgacs.org |
| Vanadium pentoxide (V₂O₅) | Tetrabutylammonium (B224687) bromide/H₂O₂ | This system promotes selective bromination under mild conditions. |
The choice of brominating agent is also crucial. While molecular bromine (Br₂) is the traditional reagent, N-bromosuccinimide (NBS) is a widely used alternative, particularly when milder conditions are required. nih.gov The combination of NBS with silica (B1680970) gel has been shown to be an effective reagent for regioselective electrophilic aromatic brominations. nih.gov Furthermore, the use of trifluoromethanesulfonic acid or a mixture of boron trifluoride and water (BF₃-H₂O) can activate N-halosuccinimides for the halogenation of even deactivated aromatic rings. organic-chemistry.org
The position of bromination on the benzene ring is directed by the substituents already present. fiveable.me Alkyl groups, such as the ethyl and pentyl groups in the target molecule, are activating groups and ortho-, para-directors. nsf.gov This is due to two main electronic effects:
Inductive Effect: Alkyl groups are electron-donating through the sigma bonds, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
Hyperconjugation: The overlap of the C-H sigma bonds of the alkyl group with the pi-system of the benzene ring also increases the electron density, particularly at the ortho and para positions.
These electronic effects stabilize the carbocation intermediate (the arenium ion) formed during the substitution at the ortho and para positions. pressbooks.pub
Steric Hindrance:
While electronic effects favor ortho and para substitution, steric hindrance can play a significant role in determining the final product ratio. youtube.com The bulkier the alkyl group, the more it will hinder the approach of the electrophile to the adjacent ortho positions. For 2-ethyl-1-pentylbenzene, both the ethyl and pentyl groups will direct an incoming electrophile to the positions ortho and para to them. The para position (position 4) relative to the pentyl group is often favored due to reduced steric hindrance compared to the ortho positions. youtube.com
Side-Chain Radical Bromination Strategies
An alternative to ring bromination is the halogenation of the alkyl side chain, which proceeds via a free-radical mechanism. orgoreview.com This approach targets the benzylic position—the carbon atom directly attached to the benzene ring. jove.comlibretexts.org
The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds. libretexts.org This is because the homolytic cleavage of a benzylic C-H bond forms a benzyl (B1604629) radical, which is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. orgoreview.comucalgary.ca This enhanced stability makes the benzylic position particularly susceptible to radical halogenation. ucalgary.cachemistry.coach
For 2-ethyl-1-pentylbenzene, there are two benzylic positions: the CH₂ group of the pentyl chain and the CH₂ group of the ethyl chain. Both are potential sites for radical bromination.
Side-chain bromination is typically favored over ring bromination when the reaction is carried out in the presence of light, heat, or a radical initiator, and in the absence of a Lewis acid catalyst. orgoreview.com
Common Radical Initiators and Conditions:
| Reagent/Condition | Description |
| N-Bromosuccinimide (NBS) | The most common reagent for benzylic bromination. It provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position. orgoreview.comlibretexts.orggoogle.com |
| Dibenzoyl Peroxide | A common radical initiator used in conjunction with NBS. libretexts.org |
| Azobisisobutyronitrile (AIBN) | Another widely used radical initiator that decomposes upon heating to generate radicals. google.comlibretexts.org |
| Light (UV or visible) | Provides the energy to initiate the homolytic cleavage of the bromine molecule or other radical precursors. orgoreview.comrsc.org |
| Ionizing Radiation | Can also be used to initiate side-chain bromination. google.com |
The choice of solvent is also critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are often used to promote the radical pathway and suppress the ionic pathway of electrophilic aromatic substitution. google.com However, due to the toxicity of CCl₄, alternative solvents like cyclohexane or acetonitrile (B52724) are preferred. google.com
Green Chemistry Principles in Bromoaromatic Synthesis
Traditional bromination methods often involve hazardous reagents and solvents. Green chemistry seeks to develop more environmentally benign alternatives. researchgate.net Key principles include the use of safer solvents, renewable starting materials, and energy-efficient processes. youtube.com
In the context of bromoaromatic synthesis, green approaches include:
Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and potential environmental contamination. youtube.comresearchgate.net
Use of greener solvents: Replacing hazardous solvents like carbon tetrachloride with safer alternatives such as ethanol (B145695) or water. researchgate.net The use of aqueous conditions with a catalytic amount of mandelic acid for bromination with NBS is an example of a greener approach. acs.org
Biocatalysis: Employing enzymes as catalysts can lead to highly selective transformations under mild conditions. youtube.com
Electrochemical methods: Two-phase electrolysis can be used to generate the brominating species in situ, offering high selectivity and avoiding the use of bulk brominating agents. cecri.res.in
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. youtube.com
By incorporating these principles, the synthesis of 4-Bromo-2-ethyl-1-pentylbenzene and other bromoaromatics can be made more sustainable and environmentally friendly.
Development of Environmentally Benign Brominating Reagents
The traditional use of elemental bromine (Br₂) in electrophilic aromatic substitution presents significant handling risks due to its high toxicity, corrosiveness, and volatility. wordpress.com Consequently, considerable research has focused on developing safer, more manageable, and environmentally benign brominating agents.
One of the most common alternatives is N-Bromosuccinimide (NBS) . wordpress.comcambridgescholars.com NBS is a white crystalline solid, making it significantly easier and safer to handle than liquid bromine. wordpress.com It is widely used for benzylic bromination of alkylbenzenes under radical conditions, as well as for the bromination of various aromatic and unsaturated compounds. cambridgescholars.comlibretexts.org However, from a green chemistry perspective, NBS is not without drawbacks. The reaction produces succinimide (B58015) and hydrobromic acid as byproducts, and it suffers from a low atom economy, as only one bromine atom from the entire NBS molecule is incorporated into the product. wordpress.com
To address these shortcomings, other classes of brominating agents have been developed:
Quaternary Ammonium (B1175870) Tribromides : Reagents like tetrabutylammonium tribromide (TBATB) are solids, making them safer to handle than liquid bromine. researchgate.netacgpubs.org They are effective for the bromination of diverse substrates, including phenols and anilines. acgpubs.org However, their preparation often still relies on liquid bromine, and the atom efficiency for bromine can be as low as 50%. researchgate.net
Inorganic Bromide/Bromate (B103136) Systems : An aqueous 2:1 mixture of bromide and bromate can be acidified in situ to generate hypobromous acid (HOBr) as the reactive brominating species. This method has been successfully used for the bromination of various aromatic substrates under ambient conditions without the need for a catalyst. researchgate.net Similarly, a system using calcium bromide and bromine in water (CaBr₂–Br₂) has been shown to be an efficient and recyclable reagent for the rapid bromination of industrially important aromatic compounds. rsc.orgresearchgate.net
Other Reagents : Sodium bromate (NaBrO₃) in the presence of sulfuric acid has proven effective for brominating aromatic rings with deactivating substituents. researchgate.net For benzylic brominations, in particular, various N-bromoimides beyond NBS have been explored to improve reaction outcomes and environmental profiles. google.com
The following table summarizes key characteristics of selected environmentally benign brominating reagents compared to traditional molecular bromine.
| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |
| Molecular Bromine | Br₂ | Dense, volatile liquid | High reactivity | Toxic, corrosive, difficult to handle, poor atom economy in some reactions |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Crystalline solid | Easier and safer to handle than Br₂ wordpress.com | Produces byproducts, low atom economy wordpress.com |
| Tetrabutylammonium Tribromide | (C₄H₉)₄NBr₃ | Solid | Safer to handle than Br₂; efficient researchgate.netacgpubs.org | Low bromine atom efficiency (50%); often prepared from Br₂ researchgate.net |
| Bromide/Bromate Couple | Br⁻/BrO₃⁻ | Aqueous solution | In-situ generation of reactive species; mild conditions researchgate.net | Requires stoichiometric acid activation |
| CaBr₂-Br₂ System | CaBr₂-Br₂ | Aqueous solution | Recyclable; efficient for various aromatics rsc.orgresearchgate.net | Still utilizes elemental bromine in the reagent system |
Exploration of Sustainable Solvent Systems (e.g., Aqueous, Solvent-Free)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional bromination reactions often employ hazardous chlorinated solvents like carbon tetrachloride (CCl₄) and chlorobenzene (B131634), which are toxic, and in the case of CCl₄, carcinogenic and ozone-depleting. google.comacs.org Research into sustainable alternatives has focused on several key areas.
Aqueous Systems represent a significant step towards greener chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. Several modern bromination protocols have been successfully adapted to aqueous conditions. For instance, the use of a CaBr₂–Br₂ system allows for the efficient bromination of various aromatic compounds directly in water, often without the need for organic solvents for either the reaction or the product isolation. rsc.org The use of micellar solutions, such as sodium dodecyl sulfate (B86663) (SDS) in water, can also facilitate the bromination of organic substrates that are otherwise insoluble in water.
Solvent-Free Conditions offer the most environmentally friendly approach by eliminating the solvent entirely. acgpubs.org Reactions can be carried out by mixing the neat reactants, sometimes with gentle heating or under microwave irradiation. Organic ammonium tribromides, being solids, are particularly well-suited for solvent-free brominations of diverse substrates like phenols, anilines, and naphthols. acgpubs.org These methods are often characterized by short reaction times, high yields, and simple work-up procedures. acgpubs.org
Greener Organic Solvents are also being investigated as direct replacements for their more hazardous counterparts. A multivariate analysis aimed at replacing chlorobenzene and cyclohexane for the bromination of a biphenyl (B1667301) derivative identified dimethyl carbonate as a viable green solvent, providing comparable yields to the traditional systems. acs.org This systematic approach to solvent screening can be a powerful tool for developing more sustainable industrial processes. acs.org
The table below highlights different solvent systems and their relevance to sustainable bromination.
| Solvent System | Examples | Advantages | Typical Applications |
| Chlorinated Solvents | Carbon Tetrachloride, Chlorobenzene | Effective for many traditional reactions | Side-chain bromination with NBS google.com |
| Aqueous Systems | Water, Micellar Solutions | Non-toxic, non-flammable, inexpensive rsc.org | Bromination of phenols and anilines with reagents like CaBr₂-Br₂ rsc.org |
| Solvent-Free | Neat reactants, Microwave irradiation | Eliminates solvent waste, often faster reaction times acgpubs.org | Bromination using solid reagents like quaternary ammonium tribromides acgpubs.org |
| Greener Organic Solvents | Dimethyl Carbonate, Ethyl Acetate | Reduced toxicity and environmental impact compared to traditional solvents acs.org | Replacement for chlorinated solvents in specific bromination processes acs.org |
Atom Economy and Process Efficiency in Bromination Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. ausetute.com.au The ideal reaction has a 100% atom economy, meaning there are no waste products. ausetute.com.auchegg.com
In the context of bromination, different methods exhibit vastly different atom economies.
Addition reactions , such as the addition of Br₂ across an alkene, can theoretically achieve 100% atom economy because all atoms of the reactants are incorporated into the final product. chegg.comkccollege.ac.in
Substitution reactions , which are relevant for the synthesis of this compound from its alkylbenzene precursor, inherently have lower atom economies because a byproduct is always generated (e.g., HBr). For the reaction of an alkylbenzene (R-H) with Br₂, the atom economy for the desired product (R-Br) is less than 100% due to the formation of HBr.
Multistep Synthetic Pathways Incorporating Bromination of Alkylbenzene Precursors
The bromination of alkylbenzenes is a crucial transformation in many multistep syntheses, providing a versatile chemical handle for further functionalization. libretexts.orgyoutube.com The resulting benzylic bromides are reactive intermediates that can readily participate in substitution and elimination reactions, allowing for the introduction of a wide range of functional groups. libretexts.orgyoutube.com
A prominent industrial example is the synthesis of the drug anastrozole , a non-steroidal aromatase inhibitor. google.comgoogle.com The synthesis of this complex molecule involves two critical bromination steps of alkylbenzene precursors. One key step is the side-chain bromination of α,α,α′,α′-tetramethyl-5-methyl-1,3-benzene-diacetonitrile using N-bromosuccinimide. google.comgoogle.com This highlights how the selective bromination of a specific methyl group on a complex benzene ring is essential for building the final molecular architecture.
When designing a multistep synthesis involving the bromination of an alkylbenzene, the order of reactions is critical. For instance, in the synthesis of substituted anilines or phenols, the directing effects of the substituents must be considered. libretexts.org An alkyl group is an ortho-, para-director. Therefore, to synthesize this compound, direct bromination of 2-ethyl-1-pentylbenzene would be a logical step, as the pentyl group would direct the incoming bromine to the para position. However, steric hindrance from the adjacent ethyl group could influence regioselectivity.
The general synthetic utility can be illustrated by a hypothetical pathway starting from a simple alkylbenzene:
Friedel-Crafts Acylation/Alkylation : Introduction of the alkyl side chains (ethyl and pentyl groups) onto a benzene ring.
Electrophilic Aromatic Bromination : Introduction of the bromine atom onto the aromatic ring, likely at the position para to the larger alkyl group due to steric and electronic effects. This is the key step for creating the target compound's core structure.
Further Functionalization (if required) : The bromo-alkylbenzene can then be used in subsequent reactions, such as cross-coupling reactions (e.g., Suzuki, Heck) where the bromine atom is replaced by another functional group.
The selective bromination of alkylbenzenes, particularly at the benzylic position using reagents like NBS, is a powerful tool for creating intermediates that can be converted into a host of other compounds, making it a cornerstone of modern organic synthesis. youtube.com
Mechanistic Elucidation of Bromination and Subsequent Functionalization Reactions Involving Aryl Bromides
Mechanistic Pathways of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, providing a powerful method for the functionalization of aromatic rings. The bromination of benzene (B151609) is a classic example of this reaction type, where a hydrogen atom on the aromatic ring is replaced by a bromine atom, while preserving the aromatic character of the ring. fiveable.me This process is fundamental to the synthesis of aryl bromides, which are versatile intermediates in the production of a wide array of more complex organic molecules. nih.gov
The reaction typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to increase the electrophilicity of the bromine molecule. libretexts.orgpressbooks.pub The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the electron-rich π system of the benzene ring. fiveable.merutgers.edu
Formation and Characterization of Arenium Ion (σ-Complex) Intermediates
The currently accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process. libretexts.org The initial and rate-determining step involves the attack of the electrophile on the π electrons of the aromatic ring. libretexts.orgrutgers.edu This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ) complex. rutgers.eduwikipedia.orgchemistnotes.com This intermediate is non-aromatic because one of the ring carbons becomes sp³-hybridized, disrupting the continuous cycle of p-orbitals. rutgers.edu
The positive charge in the arenium ion is delocalized across the remaining sp²-hybridized carbons of the ring through resonance, specifically at the ortho and para positions relative to the point of electrophilic attack. rutgers.eduwikipedia.orgucalgary.ca This delocalization provides a degree of stability to the otherwise high-energy intermediate. wikipedia.org The formation of this arenium ion is an energetically unfavorable, endothermic step due to the loss of aromatic stabilization energy. rutgers.edulibretexts.org
In the second, much faster step of the reaction, a weak base, often the [FeBr₄]⁻ complex formed from the catalyst, removes a proton from the sp³-hybridized carbon. libretexts.org This action restores the aromaticity of the ring and yields the final substituted product. libretexts.orgchemistnotes.com The stability of the aromatic ring is the driving force for the deprotonation rather than nucleophilic attack on the carbocation, which would lead to an addition product and a permanent loss of aromaticity. libretexts.org
The structure of the arenium ion has been a subject of extensive study. X-ray crystallographic data of benzenium salts, which are stable analogues of the arenium ion, confirm a cyclohexadienyl cation structure. wikipedia.org In this structure, the two hydrogen atoms on the carbon bearing the electrophile lie in a plane perpendicular to the plane of the other five carbon atoms. wikipedia.orgquora.com
Role of π-Complexes in the Reaction Mechanism
Before the formation of the σ-complex, it is proposed that a π-complex may form between the electrophile and the aromatic ring. nih.gov In this complex, the electrophile is weakly associated with the entire π-electron system of the aromatic ring without the formation of a formal covalent bond. The formation of this π-complex is generally considered to be a rapid and reversible step that is not rate-determining. nih.gov
However, the role and even the obligatory nature of arenium ions and the distinct separation from π-complexes have been subjects of debate. pnas.org Some studies suggest that for certain electrophiles and reaction conditions, the distinction between a π-complex and a σ-complex might be less clear-cut, with a continuum of interaction possible. pnas.org It has also been proposed that π-complexes could play a role in controlling product distribution in some electrophilic aromatic substitution reactions. pnas.org Furthermore, computational studies have suggested that under certain conditions, the reaction may proceed through a concerted, single transition state without the formation of a stable arenium ion intermediate. pnas.orgrsc.org
Kinetic and Thermodynamic Control over Regiochemical Outcomes
When an electrophilic aromatic substitution reaction can lead to more than one isomeric product, the distribution of these products can be governed by either kinetic or thermodynamic control. pressbooks.pubwikipedia.org
Kinetic control refers to a reaction where the product distribution is determined by the relative rates of formation of the different products. pressbooks.pubwikipedia.org The product that is formed fastest, i.e., the one with the lowest activation energy barrier, will be the major product. pressbooks.pub This is often the case at lower reaction temperatures where the reactions are essentially irreversible. wikipedia.org
Thermodynamic control , on the other hand, occurs when the reaction is reversible and allowed to reach equilibrium. pressbooks.pubwikipedia.org Under these conditions, the product distribution is determined by the relative stabilities of the products. pressbooks.pub The most stable product, which is at the lowest energy state, will be the major product, regardless of how fast it is formed. wikipedia.org Higher temperatures often favor thermodynamic control by providing enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing equilibrium to be established. pressbooks.pub
In the context of electrophilic aromatic bromination, the regioselectivity is influenced by the substituents already present on the aromatic ring. These substituents can direct the incoming electrophile to specific positions (ortho, meta, or para). This directing effect is a result of the substituent's ability to stabilize or destabilize the arenium ion intermediate formed during the reaction. fiveable.menih.gov For instance, electron-donating groups activate the ring and are typically ortho, para-directing because they can effectively stabilize the positive charge of the arenium ion through resonance or induction. Conversely, electron-withdrawing groups deactivate the ring and are generally meta-directing.
Theoretical calculations have been employed to analyze and predict the positional selectivity in electrophilic aromatic brominations. nih.govnih.gov These studies often correlate the calculated stability of the arenium ion intermediates with the observed product distribution. nih.gov
Radical Reaction Mechanisms in Benzylic Bromination
While electrophilic aromatic substitution involves the functionalization of the aromatic ring itself, benzylic bromination is a reaction that selectively targets the carbon atom directly attached to an aromatic ring, known as the benzylic position. chadsprep.commasterorganicchemistry.com This reaction proceeds through a free-radical mechanism, which is fundamentally different from the ionic mechanism of electrophilic aromatic substitution. masterorganicchemistry.com
A common reagent used for benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. chadsprep.comchemistrysteps.com The use of NBS is advantageous because it provides a low, constant concentration of bromine (Br₂) throughout the reaction, which helps to suppress competing electrophilic addition reactions to the aromatic ring. chadsprep.com
Resonance Stabilization and Reactivity of Benzylic Radicals
The high selectivity for the benzylic position in this reaction is attributed to the enhanced stability of the benzylic radical intermediate that is formed. chemistrysteps.comlibretexts.org A benzylic radical is a species with an unpaired electron on a benzylic carbon. libretexts.org This radical is significantly stabilized by resonance, as the unpaired electron can be delocalized over the adjacent π-electron system of the benzene ring. ucalgary.cakrayonnz.comresearchgate.net
The resonance structures of the benzyl (B1604629) radical show that the unpaired electron density is shared between the benzylic carbon and the ortho and para positions of the aromatic ring. ucalgary.cakrayonnz.com This delocalization of the radical character makes the benzylic radical more stable than simple alkyl radicals. chemistrysteps.com Consequently, the hydrogen atoms at the benzylic position have a lower bond dissociation energy, making them more susceptible to abstraction by a bromine radical. masterorganicchemistry.com
The stability of radicals generally follows the order: tertiary > secondary > primary, a trend similar to that of carbocations. chemistrysteps.com The resonance stabilization of a benzylic radical makes it even more stable than a tertiary alkyl radical. This explains why bromination occurs exclusively at the benzylic position, even in the presence of other types of C-H bonds. masterorganicchemistry.comchemistrysteps.com
Analysis of Chain Initiation, Propagation, and Termination Steps
The free-radical benzylic bromination reaction proceeds via a chain reaction mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comchemistrysteps.com
Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to generate a small number of radicals. When NBS is used in the presence of light or a peroxide initiator, the N-Br bond of NBS can undergo homolytic cleavage, or more commonly, a small amount of Br₂ is formed which then cleaves. chadsprep.comchemistrysteps.com This produces two bromine radicals (Br•).
Propagation: This stage consists of a cycle of two repeating steps that generate the product and regenerate the radical carrier. chemistrysteps.commasterorganicchemistry.com
A bromine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene to form a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). chemistrysteps.comlibretexts.org
The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in a low concentration, to form the benzyl bromide product and another bromine radical. chemistrysteps.comlibretexts.org This new bromine radical can then participate in the first propagation step, continuing the chain reaction. youtube.com
The Br₂ required for the second propagation step is generated in situ by the reaction of HBr (produced in the first propagation step) with NBS. chadsprep.comlibretexts.org
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. youtube.com This can happen in several ways, such as the combination of two bromine radicals to form Br₂, the combination of a benzylic radical and a bromine radical, or the combination of two benzylic radicals. youtube.com These termination steps become more frequent as the concentration of reactants decreases.
Mechanisms of Carbon-Bromine Bond Functionalization
The transformation of aryl bromides, such as 4-Bromo-2-ethyl-1-pentylbenzene, into more complex molecules is a cornerstone of modern organic synthesis. The carbon-bromine bond in these compounds serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This is most prominently achieved through palladium-catalyzed cross-coupling reactions. Furthermore, the development of C-H activation and functionalization methodologies has opened new avenues for the utilization of aryl bromides in constructing intricate molecular architectures.
Catalytic Cycles in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon bonds by coupling an organometallic reagent with an organic halide. libretexts.org For an aryl bromide like this compound, these reactions provide a direct method to introduce a wide variety of substituents onto the aromatic ring. The general catalytic cycle for these reactions, while having variations depending on the specific coupling partners, typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
The cycle begins with a palladium(0) complex, which is the active catalyst.
Oxidative Addition: The aryl bromide, in this case, this compound, reacts with the palladium(0) catalyst. The palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a palladium(II) intermediate. This step is often the rate-determining step of the catalytic cycle. acs.orgacs.org The efficiency of this step can be influenced by the nature of the ligands on the palladium catalyst and the electronic properties of the aryl bromide.
Transmetalation: In this step, the organic group from an organometallic reagent is transferred to the palladium(II) complex, displacing the bromide. Common organometallic reagents used in these reactions include organoboron compounds (in Suzuki coupling), organotin compounds (in Stille coupling), organozinc compounds (in Negishi coupling), and organomagnesium compounds (in Kumada coupling). libretexts.org For example, in a Suzuki coupling, an organoboron compound, in the presence of a base, would transfer its organic moiety to the palladium center.
Reductive Elimination: This is the final step where the two organic groups attached to the palladium(II) center are coupled together, forming the desired new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The choice of ligands, solvents, and base plays a crucial role in the efficiency and selectivity of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. researchgate.net
Below is a table summarizing some of the common palladium-catalyzed cross-coupling reactions applicable to aryl bromides.
| Reaction Name | Organometallic Reagent | General Transformation |
| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acids, boronic esters) | Ar-Br + R-B(OR')₂ → Ar-R |
| Stille Coupling | Organotin | Ar-Br + R-SnR'₃ → Ar-R |
| Negishi Coupling | Organozinc | Ar-Br + R-ZnX → Ar-R |
| Heck Coupling | Alkene | Ar-Br + H₂C=CHR → Ar-CH=CHR |
| Sonogashira Coupling | Terminal Alkyne | Ar-Br + H-C≡C-R → Ar-C≡C-R |
| Buchwald-Hartwig Amination | Amine | Ar-Br + HNR₂ → Ar-NR₂ |
| Hiyama Coupling | Organosilicon | Ar-Br + R-SiR'₃ → Ar-R |
| Kumada Coupling | Organomagnesium (Grignard reagent) | Ar-Br + R-MgX → Ar-R |
Ar represents an aryl group, such as the 2-ethyl-1-pentylphenyl group derived from this compound.
C-H Activation and Functionalization Pathways with Aryl Bromide Substrates
While classical cross-coupling reactions rely on pre-functionalized organometallic reagents, a more recent and atom-economical approach involves the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov In the context of aryl bromides like this compound, C-H activation allows for the coupling of the aryl bromide with a substrate that has not been pre-activated, forming a new C-C bond directly.
The direct C-H bond functionalization of an aryl bromide itself is considered challenging due to the relatively low reactivity of the aryl bromide towards C-H bond activation. nih.gov However, palladium-catalyzed coupling reactions between an aryl iodide and an aryl bromide have been reported to proceed via a silver-mediated C-H bond activation pathway to prepare brominated biaryl compounds. nih.gov
More commonly, the aryl bromide acts as the electrophilic partner, and the C-H bond of another molecule is activated and coupled with it. These reactions can be broadly categorized into two types: "guided" and "innate" C-H functionalization. acs.org
Guided C-H Functionalization: This approach uses a directing group covalently attached to the substrate containing the C-H bond. This directing group coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond and enabling its selective activation and subsequent coupling with the aryl bromide. acs.org
Innate C-H Functionalization: This type of functionalization relies on the inherent electronic or steric properties of the substrate to direct the C-H activation to a particular position, without the need for a directing group. acs.org
A general mechanistic pathway for the palladium-catalyzed C-H arylation of an arene with an aryl bromide can involve the following steps:
Oxidative Addition: The catalytic cycle often initiates with the oxidative addition of the aryl bromide (e.g., this compound) to a Pd(0) catalyst, forming a Pd(II)-aryl intermediate. acs.org
C-H Activation: The Pd(II)-aryl intermediate then interacts with the arene substrate. The C-H bond of the arene is cleaved, often through a concerted metalation-deprotonation (CMD) pathway, where a base assists in the removal of the proton. beilstein-journals.org This forms a diorganopalladium(II) intermediate.
Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments, which forms the biaryl product and regenerates the active palladium catalyst.
The development of C-H activation/functionalization reactions has also been extended to include other metals like nickel, often in combination with photoredox catalysis, for the arylation of α-amino C-H bonds with aryl halides. rsc.org
The table below outlines some key features of C-H functionalization pathways involving aryl bromides.
| Feature | Description |
| Catalyst | Commonly palladium complexes, but also nickel and other transition metals. |
| Aryl Bromide Role | Typically acts as the electrophilic coupling partner. |
| C-H Substrate | Can be arenes, heterocycles, or molecules with activated C-H bonds. |
| Activation Pathways | Can be guided by directing groups for high regioselectivity or can be innate based on substrate properties. acs.org |
| Key Mechanistic Steps | Oxidative addition of Ar-Br, C-H activation (e.g., via CMD), and reductive elimination. |
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Ethyl 1 Pentylbenzene and Analogues
Quantum Chemical Calculation Methodologies for Substituted Benzenes
Computational quantum chemistry provides powerful tools for investigating the structure, reactivity, and electronic properties of substituted benzenes like 4-Bromo-2-ethyl-1-pentylbenzene. nih.govccspublishing.org.cnnih.gov These methods allow for the detailed examination of molecular characteristics that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a widely used computational method for studying substituted benzenes due to its balance of accuracy and computational cost. reddit.comacs.org The choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results.
Functionals such as B3LYP are popular for their ability to predict molecular properties and reaction barriers with reasonable accuracy. reddit.com However, for systems where dispersion and long-range interactions are significant, such as in substituted benzenes with alkyl groups, other functionals like M06-2X, CAM-B3LYP, and wB97XD may provide better performance. nih.gov These functionals are specifically parameterized to account for such interactions.
The basis set determines the mathematical functions used to construct the molecular orbitals. reddit.comwikipedia.org Split-valence basis sets, like the Pople-style 6-31G*, are commonly used as a starting point. wikipedia.orgresearchgate.net For higher accuracy, larger basis sets such as those of triple-ζ quality are recommended. nih.gov The addition of polarization functions (e.g., *) and diffuse functions (e.g., +) can further improve the description of the electron distribution, especially for molecules with heteroatoms or for calculating properties like electron affinity. wikipedia.org
Table 1: Common DFT Functionals and Basis Sets for Substituted Benzenes
| Category | Examples | Strengths and Considerations |
| DFT Functionals | B3LYP, M06-2X, CAM-B3LYP, wB97XD | B3LYP is a general-purpose functional. M06-2X, CAM-B3LYP, and wB97XD are better for non-covalent interactions. reddit.comnih.gov |
| Basis Sets | 6-31G, 6-31+G, cc-pVDZ, cc-pVTZ | Pople basis sets (e.g., 6-31G*) are a good starting point. Correlation-consistent basis sets (e.g., cc-pVTZ) offer higher accuracy. nih.govwikipedia.org |
The solvent environment can significantly impact reaction energetics. Computational models account for this through either explicit or implicit solvation models. rsc.orgresearchgate.net
Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics. researchgate.netresearchgate.net This approach can capture specific solute-solvent interactions like hydrogen bonding. researchgate.netacs.org However, it is computationally expensive due to the large number of atoms involved. researchgate.netresearchgate.net
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netacs.org Models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used. rsc.orgacs.org These models are computationally much more efficient and can often provide sufficiently accurate results for reaction energetics, especially when specific solvent-reactant interactions are not dominant. rsc.org For many reactions involving substituted benzenes, implicit models can adequately predict activation barriers and reaction free energies. rsc.org However, for reactions where solvent molecules directly participate in the reaction mechanism, explicit models may be necessary. rsc.orgnih.gov
Table 2: Comparison of Solvation Models
| Model Type | Description | Advantages | Disadvantages |
| Explicit | Individual solvent molecules are included in the calculation. researchgate.netresearchgate.net | Captures specific solute-solvent interactions. researchgate.netacs.org | High computational cost. researchgate.netresearchgate.net |
| Implicit | Solvent is treated as a continuous medium. researchgate.netacs.org | Computationally efficient. rsc.org | Averages out specific interactions. rsc.org |
Prediction of Reactivity and Selectivity in Bromination Reactions
Computational methods are invaluable for predicting the reactivity and regioselectivity of electrophilic aromatic substitution reactions, such as the bromination of this compound.
Frontier Molecular Orbital (FMO) theory states that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. numberanalytics.comwikipedia.org In an electrophilic aromatic substitution like bromination, the benzene (B151609) ring acts as the nucleophile, and the electrophile (e.g., Br+) is the electron acceptor.
The energy and spatial distribution of the HOMO of the substituted benzene determine its reactivity towards electrophiles. A higher HOMO energy indicates a greater willingness to donate electrons. The locations on the benzene ring where the HOMO has the largest lobes are generally the most susceptible to electrophilic attack. shodor.org For this compound, the alkyl groups (ethyl and pentyl) are electron-donating, which increases the electron density of the ring and raises the HOMO energy, thus activating the ring for electrophilic substitution. libretexts.org The bromine atom, while having an electron-withdrawing inductive effect, also possesses lone pairs that can donate electron density through resonance, influencing the HOMO distribution. libretexts.org
The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. shodor.orgwalisongo.ac.id Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor. walisongo.ac.id For substituted benzenes, the ESP map can clearly show how substituents direct incoming electrophiles. shodor.org
In this compound, the electron-donating alkyl groups will increase the negative electrostatic potential at the ortho and para positions relative to the substituent. libretexts.org The bromine atom, being electronegative, will have a more complex effect, but its lone pairs can contribute to negative potential at the ortho and para positions through resonance. libretexts.org The analysis of atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of the electron density at each atom, further aiding in the prediction of the most reactive sites. walisongo.ac.id The carbon atoms with the most negative partial charges are expected to be the most susceptible to electrophilic attack.
Aromaticity is a key factor in the stability and reactivity of benzene and its derivatives. quizlet.com Several computational indices are used to quantify aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Aromaticity Index Based on Interaction Coordinates (AIBIC). aip.orgnih.gov
Substituents can influence the aromaticity of the benzene ring. aip.orgnih.gov Electron-donating groups generally increase the electron delocalization and can enhance aromaticity, while strongly electron-withdrawing groups can decrease it. researchgate.net The stability of the intermediate carbocation (the sigma complex or arenium ion) formed during electrophilic substitution is also a critical factor in determining the reaction rate and regioselectivity. pdx.edu Computational methods can be used to calculate the energies of the possible sigma complexes formed upon attack of the electrophile at different positions on the ring. The most stable intermediate corresponds to the major product. For this compound, the stability of the arenium ion will be enhanced by the electron-donating alkyl groups, which can delocalize the positive charge.
Mechanistic Insights Derived from Theoretical Simulations
Theoretical simulations provide a powerful lens through which to view the intricate dance of atoms and electrons during a chemical reaction. For this compound and its chemical cousins, computational chemistry illuminates the otherwise invisible transition states and energy landscapes that govern their reactivity. These theoretical investigations are crucial for understanding reaction mechanisms, predicting product formation, and designing more efficient synthetic routes.
Characterization of Transition States and Energy Barriers in Reaction Pathways
The journey from reactant to product is rarely a simple one. It involves traversing a complex potential energy surface, with valleys representing stable molecules and mountain passes corresponding to high-energy transition states. The height of these passes, the energy barriers, dictates the speed of a reaction. Computational studies on analogues of this compound, such as other bromoalkylbenzenes and simpler aryl halides, offer valuable insights into the key transition states and energy barriers for important transformations.
One of the fundamental reactions for aryl halides is the Suzuki-Miyaura cross-coupling reaction , a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgwikipedia.org Theoretical studies using Density Functional Theory (DFT) on model systems, such as the coupling of bromobenzene (B47551) with phenylboronic acid, have elucidated the energetic profile of this process. nih.gov The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The oxidative addition of the aryl bromide to a palladium(0) catalyst is the initial and often rate-determining step. nih.gov In this step, the C-Br bond is broken, and the palladium inserts itself to form a Pd(II) complex. For bromobenzene, this step is calculated to be exothermic. nih.gov The transition state for this process involves the elongation of the C-Br bond and the formation of new Pd-C and Pd-Br bonds.
The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center. wikipedia.org This step has its own transition state and associated energy barrier, which can be influenced by the nature of the base and solvent used in the reaction. youtube.comorganic-chemistry.org For the reaction of phenylboronic acid, the activation energy for transmetalation can be significant and has been identified as the rate-determining step in some cases. nih.gov
Finally, reductive elimination leads to the formation of the new C-C bond and regenerates the Pd(0) catalyst. youtube.com This step is typically fast and highly exothermic. The transition state involves the two organic ligands coming together to form the final product. nih.gov
| Reaction Step | Reactants | Transition State Description | Activation Energy (kcal/mol) |
| Oxidative Addition | Bromobenzene + Pd(0) | C-Br bond breaking and Pd-C/Pd-Br bond formation | Not explicitly stated, but the step is exothermic nih.gov |
| Transmetalation | Phenyl-Pd(II)-Br + Phenylboronic acid | C-B bond breaking and C-Pd bond formation | 36.8 nih.gov |
| Reductive Elimination | Di-phenyl-Pd(II) | C-C bond formation | 17.7 nih.gov |
Table 1: Calculated activation energies for the key steps in the Suzuki-Miyaura cross-coupling of bromobenzene, a model for the reactivity of this compound. Data sourced from DFT calculations on a palladium-zeolite catalyst system. nih.gov
Another important reaction class for aryl halides is the Grignard reaction . acs.org The formation of the Grignard reagent from an aryl halide and magnesium metal, and its subsequent reaction with an electrophile, has been the subject of theoretical investigation. acs.orgacs.org The mechanism of Grignard reagent formation itself is complex and can involve radical intermediates. researchgate.net For the subsequent coupling reactions catalyzed by transition metals like iron, computational studies on aryl Grignard reagents have helped to elucidate the operative catalytic cycle. nih.gov These studies suggest an Fe(I)-Fe(III) cycle, with the oxidative addition of the aryl halide being a key step. nih.gov
Reaction Coordinate Analysis and Molecular Dynamics Simulations
To gain a more dynamic picture of a reaction, chemists employ techniques like reaction coordinate analysis and molecular dynamics (MD) simulations. A reaction coordinate is a parameter that represents the progress of a reaction, charting the path from reactants to products through the transition state. nih.gov By analyzing the geometry and energy along this coordinate, researchers can identify the key structural changes that occur during the reaction.
For the Suzuki-Miyaura coupling of bromobenzene, the reaction coordinate for the transmetalation step involves the breaking of the C-B bond of the phenylboronic acid and the formation of the new Pd-C bond. nih.gov Analysis of the transition state geometry reveals the precise arrangement of atoms at the peak of the energy barrier.
For instance, in the context of Grignard reagent formation, theoretical studies have explored both radical and non-radical mechanisms. acs.org MD simulations could potentially help to visualize the diffusion of radical intermediates and their interaction with the magnesium surface.
The table below outlines the key computational techniques and the insights they provide for understanding the reactions of this compound and its analogues.
| Computational Technique | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Transition state structures, reaction energy barriers, reaction mechanisms | Predicts reactivity in key reactions like Suzuki-Miyaura coupling by modeling simpler analogues. nih.gov |
| Reaction Coordinate Analysis | Identifies key geometric changes along the reaction pathway | Provides a detailed picture of bond breaking and formation during a reaction. nih.gov |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of molecules, solvent effects, conformational analysis | Elucidates the role of the solvent and the flexible side chains on the reactivity of the molecule. |
Table 2: Computational techniques and their application to understanding the reactivity of this compound and its analogues.
Advanced Spectroscopic and Analytical Techniques for Research on 4 Bromo 2 Ethyl 1 Pentylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-Bromo-2-ethyl-1-pentylbenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of its stereochemistry and, crucially, its regiochemistry.
In the ¹H NMR spectrum, the aromatic region would be particularly revealing for confirming the 1,2,4-substitution pattern. ias.ac.in The three protons on the benzene (B151609) ring are chemically distinct and would give rise to a complex splitting pattern. The proton at C3 (between the ethyl and pentyl groups) would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, being coupled to the protons at C3 and C6. The proton at C6 (adjacent to the bromine atom) would likely be a doublet coupled to the proton at C5. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents; alkyl groups are weakly electron-donating, while the bromine atom is electron-withdrawing. libretexts.org Aryl protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org
The aliphatic regions of the spectrum would show signals for the ethyl and pentyl groups. The benzylic protons—the CH₂ group of the pentyl chain and the CH₂ group of the ethyl chain directly attached to the benzene ring—would be expected to appear in the range of 2.0-3.0 ppm. libretexts.org These signals would be split by their neighboring protons, providing further structural confirmation.
The ¹³C NMR spectrum provides complementary information. Aromatic carbons typically absorb in the 120-150 ppm range. libretexts.org For a 1,2,4-trisubstituted benzene, six distinct signals would be expected for the aromatic carbons, confirming the lack of symmetry. libretexts.org The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the aliphatic carbons would provide further confirmation of the ethyl and pentyl group structures.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H (C3, C5, C6) | ~ 6.8 - 7.4 | Multiplet | 3H |
| Pentyl-CH₂ (benzylic) | ~ 2.5 - 2.8 | Triplet | 2H |
| Ethyl-CH₂ (benzylic) | ~ 2.5 - 2.8 | Quartet | 2H |
| Pentyl-(CH₂)₃ | ~ 1.2 - 1.6 | Multiplet | 6H |
| Ethyl-CH₃ | ~ 1.1 - 1.3 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary) | ~ 120 - 145 |
| Aromatic C-H | ~ 125 - 135 |
| Pentyl-C (benzylic) | ~ 35 - 40 |
| Ethyl-C (benzylic) | ~ 28 - 33 |
| Pentyl-C (aliphatic) | ~ 22 - 32 |
| Ethyl-C (aliphatic) | ~ 13 - 16 |
Mass Spectrometry for Elucidating Complex Fragmentation Pathways and Reaction Intermediates
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
The molecular ion peak for this compound would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity, M⁺• and (M+2)⁺•, separated by two mass units.
The fragmentation of alkylbenzenes is often dominated by benzylic cleavage, which leads to the formation of a stable benzylic cation. youtube.comresearchgate.net For this compound, two primary benzylic cleavage pathways are expected:
Loss of a butyl radical (•C₄H₉) from the pentyl group to form a prominent peak corresponding to the [M - 57]⁺ ion.
Loss of a methyl radical (•CH₃) from the ethyl group to form a significant [M - 15]⁺ ion.
Another characteristic fragmentation pathway for alkylbenzenes involves rearrangement to form the highly stable tropylium (B1234903) ion (C₇H₇⁺), which gives a characteristic peak at m/z 91. youtube.com This would likely be a significant peak in the spectrum of this compound. The fragmentation of halogen-substituted derivatives can also involve ring expansion. core.ac.uk
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 256/258 | [C₁₃H₁₉Br]⁺• | Molecular Ion (M⁺•) |
| 199/201 | [C₉H₁₀Br]⁺ | Loss of •C₄H₉ (benzylic cleavage) |
| 241/243 | [C₁₂H₁₆Br]⁺ | Loss of •CH₃ (benzylic cleavage) |
| 171 | [C₁₃H₁₉]⁺ | Loss of •Br |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Mechanistic Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and confirming the substitution pattern of the benzene ring.
The IR spectrum of this compound would exhibit several characteristic absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and pentyl groups would be observed between 3000 and 2850 cm⁻¹. libretexts.org
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring would produce a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org
C-H Bending: Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in the 900-800 cm⁻¹ region. tum.deresearchgate.net
C-Br Stretching: The C-Br stretching vibration would give rise to a band in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-C backbone of the alkyl chains, which are often weak in the IR spectrum. researchgate.net
Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |
| Aliphatic C-H Bend | 1470 - 1370 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics Monitoring
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. up.ac.za
Benzene itself has a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm. up.ac.za The presence of alkyl and bromo substituents on the benzene ring would cause a bathochromic (red) shift in these absorption bands. up.ac.za Both alkyl groups and the bromine atom, with its lone pairs of electrons, can interact with the π-system of the ring, affecting the energy of the electronic transitions. aip.orgconsensus.app
While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or MS, it is a valuable tool for quantitative analysis and for monitoring reaction kinetics. For instance, if this compound were a reactant or product in a chemical transformation, the change in its concentration over time could be followed by monitoring the absorbance at its λ(max). This is particularly useful for studying reactions such as Grignard reagent formation or nucleophilic aromatic substitution, where the electronic structure of the aromatic ring is altered. nih.gov
Table 5: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Predicted λ(max) (nm) | Description |
|---|---|---|
| π → π* | ~ 210 - 220 | Primary absorption band (E-band) |
Advanced Applications of 4 Bromo 2 Ethyl 1 Pentylbenzene As a Synthetic Building Block
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and aryl bromides like 4-Bromo-2-ethyl-1-pentylbenzene are excellent substrates for these transformations. nih.govwikipedia.org The reactivity of the C-Br bond allows for its efficient coupling with a wide variety of organometallic and unsaturated partners.
Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Applications
The utility of this compound is prominently displayed in several key palladium-catalyzed reactions that form the bedrock of modern synthetic chemistry.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. libretexts.orgnih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product. libretexts.org For this compound, this provides a direct route to substituted biaryl compounds, which are common motifs in pharmaceuticals and organic materials. libretexts.orgnih.gov
Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgthieme-connect.de The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org The process involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. organic-chemistry.orgnih.gov This methodology allows for the introduction of vinyl groups onto the aromatic ring of this compound, creating styrenic derivatives.
Sonogashira Coupling: To form a carbon-carbon bond between an aryl halide and a terminal alkyne, the Sonogashira coupling is employed, which uses a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of aryl alkynes and can be conducted under mild conditions. wikipedia.org The proposed mechanism involves separate palladium and copper cycles, culminating in the formation of the desired coupled product. This allows for the synthesis of derivatives of this compound containing an alkynyl moiety.
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). wikipedia.org It is a versatile method that can be used to form C-C bonds between various sp2-hybridized carbons. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a concern. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Biaryl | Mild conditions, high functional group tolerance. libretexts.orgnih.gov |
| Heck | Alkene (e.g., CH₂=CHR) | Substituted Alkene | Forms C(sp²)-C(sp²) bonds, often with high stereoselectivity. organic-chemistry.orgthieme-connect.de |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Aryl Alkyne | Requires a Pd catalyst and a Cu co-catalyst. wikipedia.org |
| Stille | Organotin Reagent (e.g., R-Sn(Alkyl)₃) | Biaryl, Vinylarene | Reagents are stable but toxic. wikipedia.org |
Ligand Design and Catalyst Development for Efficient Aryl Bromide Transformations
The efficiency and scope of palladium-catalyzed cross-coupling reactions are heavily dependent on the ligand coordinated to the palladium center. nih.gov Ligands stabilize the catalyst, modulate its reactivity, and facilitate key steps in the catalytic cycle. For aryl bromide transformations, various classes of ligands have been developed.
Bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines and ferrocenyl phosphines, are highly effective for the Suzuki-Miyaura coupling of aryl bromides. nih.gov For instance, Xantphos has been shown to be an effective ligand for the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and forming robust catalysts that are often more stable than their phosphine-based counterparts, making them suitable for challenging coupling reactions. nih.govorganic-chemistry.org
Catalyst development also focuses on creating highly active and stable precatalysts that can be easily handled and generate the active Pd(0) species in situ. nih.gov Furthermore, synergistic catalytic systems, such as the combination of palladium and silver catalysts for direct arylation, have been developed to enable reactions that are difficult to achieve with palladium alone. nih.gov These advancements in ligand and catalyst design are crucial for expanding the synthetic utility of substrates like this compound, allowing for milder reaction conditions and broader substrate scope. nih.govacs.org
Table 2: Common Ligand Types for Aryl Bromide Cross-Coupling
| Ligand Class | Examples | Characteristics |
|---|---|---|
| Phosphines | Buchwald-type biarylphosphines, Xantphos, BINAP | Electron-rich and sterically demanding, promoting oxidative addition and reductive elimination. nih.govnih.govacs.org |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors, form thermally stable palladium complexes. nih.govorganic-chemistry.org |
| P,N-Ligands | DalPhos | Hemilabile ligands that can adapt to the electronic requirements of the catalytic cycle. nih.gov |
Directed Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization has emerged as a step-economical approach to modify organic molecules, avoiding the need for pre-functionalized starting materials. nih.govnih.gov For a molecule like this compound, C-H functionalization can be directed to either the aromatic ring (C(sp²)-H) or the alkyl side chains (C(sp³)-H).
Site-Selective Ortho, Meta, and Ipso Functionalization Pathways
Palladium-catalyzed, ligand-directed C-H functionalization allows for the highly site-selective transformation of a C-H bond located near a coordinating functional group. nih.govnih.gov While this compound itself lacks a classical directing group, synthetic strategies often involve the temporary installation of such a group to guide the catalyst to a specific C-H bond. These reactions typically proceed through the formation of a stable five- or six-membered palladacycle intermediate. nih.govrsc.org
Ortho-Functionalization: This is the most common outcome, as directing groups typically favor the formation of a five-membered metallacycle by activating a C-H bond at the ortho position. nih.govchalmers.se
Meta-Functionalization: Achieving meta-selectivity is more challenging but can be accomplished through the design of specialized ligands that create a large template, preventing ortho-activation and favoring the more distant meta-C-H bond. nih.gov
Ipso-Functionalization: While less common in C-H activation, ipso-substitution refers to the replacement of a substituent other than hydrogen at a particular position.
The choice of directing group and reaction conditions dictates the site of functionalization, enabling the precise modification of the aromatic core. nih.gov
Radical-Mediated C(sp3)-H Functionalization Adjacent to Aromatic Systems
The alkyl side chains of this compound contain C(sp³)-H bonds that can be selectively functionalized, particularly at the benzylic positions (the carbon atom adjacent to the aromatic ring). These C-H bonds are weaker than other aliphatic C-H bonds, making them susceptible to hydrogen atom transfer (HAT) by radical species. nih.govdntb.gov.ua
This strategy involves generating a highly reactive radical intermediate that abstracts a hydrogen atom from the benzylic position of the ethyl or pentyl group. sustech.edu.cnnih.gov The resulting benzylic radical is stabilized by resonance with the aromatic ring and can be trapped by various reagents to form new C-C, C-O, C-N, or C-halogen bonds. nih.govdoaj.org Methods for initiating this process include the use of photocatalysts under visible light irradiation or thermal decomposition of radical initiators. dntb.gov.uasustech.edu.cnresearchgate.net This approach offers a powerful way to elaborate the alkyl side chains of the molecule without altering the aryl bromide functionality, which can be reserved for subsequent cross-coupling reactions. nih.gov
Preparation of Organometallic Reagents (e.g., Grignard Reagents) from Aryl Bromides
The carbon-bromine bond in this compound can be readily converted into a carbon-metal bond, transforming the electrophilic aryl bromide into a highly nucleophilic organometallic reagent. The most common example is the preparation of a Grignard reagent. byjus.com
This reaction involves the treatment of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.commasterorganicchemistry.com The magnesium inserts into the carbon-bromine bond, forming an organomagnesium compound (R-MgBr). byjus.com This process inverts the polarity at the carbon atom, changing it from an electrophilic site to a potent nucleophilic and basic one. youtube.com
The resulting Grignard reagent, (2-ethyl-1-pentyl-4-phenyl)magnesium bromide, is a powerful synthetic intermediate. It reacts readily with a wide range of electrophiles, including aldehydes, ketones, esters, epoxides, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com The preparation of the Grignard reagent must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent. byjus.comyoutube.com
Table 3: Preparation of a Grignard Reagent
| Reactant | Reagent | Solvent | Product |
|---|
Synthesis of Complex Poly-substituted Aromatic and Heteroaromatic Systems
The utility of this compound as a versatile building block in organic synthesis is an area of growing interest, particularly in the construction of complex molecular architectures. Its unique substitution pattern—a bromine atom amenable to various cross-coupling reactions, and the ortho- and para-directing alkyl groups—positions it as a strategic starting material for the synthesis of polysubstituted aromatic and heteroaromatic systems. Research in this area focuses on leveraging the reactivity of the aryl bromide for the introduction of diverse functionalities and the construction of intricate carbon-carbon and carbon-heteroatom bonds.
The strategic placement of the bromo, ethyl, and pentyl groups on the benzene (B151609) ring allows for a degree of control over the regioselectivity of subsequent reactions. The ethyl and pentyl groups, being ortho, para-directing activators, can influence the position of further electrophilic aromatic substitutions, should the synthetic strategy involve such steps prior to or after modification of the bromo group.
A primary application of this compound lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions, including but not limited to Suzuki, Stille, Heck, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon bonds. By reacting this compound with various organometallic reagents or unsaturated compounds, chemists can introduce a wide array of substituents at the 4-position of the benzene ring.
For instance, a Suzuki coupling reaction with an arylboronic acid would yield a biphenyl (B1667301) derivative with a complex substitution pattern. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety, a valuable functional group for further transformations or for its electronic properties in the final molecule. The Heck reaction, on the other hand, allows for the introduction of vinyl groups, which can then be subjected to a variety of subsequent synthetic manipulations.
The synthesis of heteroaromatic systems from this compound can be envisioned through reactions such as the Buchwald-Hartwig amination for the introduction of nitrogen-containing heterocycles or through multi-step sequences that involve the initial cross-coupling followed by a cyclization reaction. For example, the product of a Sonogashira coupling could undergo a subsequent intramolecular cyclization to form a substituted indole (B1671886) or furan, depending on the nature of the coupling partner and the reaction conditions.
While specific, detailed research findings on the extensive use of this compound in the synthesis of a broad range of complex poly-substituted aromatic and heteroaromatic systems are not widely available in publicly accessible literature, the fundamental principles of organic synthesis strongly support its potential in this capacity. The reactivity of the aryl bromide is well-established, and its application in the context of this specific substitution pattern would follow predictable and well-understood reaction pathways.
The following table outlines hypothetical, yet chemically plausible, transformations of this compound into more complex aromatic systems based on established cross-coupling methodologies.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product Structure | Product Class |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-ethyl-1-pentyl-[1,1'-biphenyl] | Poly-substituted Aromatic |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-ethyl-4-pentylphenyl)-2-phenylethyne | Poly-substituted Aromatic |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-ethyl-4-pentyl-2-styrylbenzene | Poly-substituted Aromatic |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(2-ethyl-4-pentylphenyl)aniline | Poly-substituted Aromatic |
Environmental Transformation and Degradation Mechanisms of Brominated Alkylbenzenes
Microbial Biodegradation Pathways
Microorganisms play a crucial role in the breakdown of organic pollutants. nih.gov The biodegradation of halogenated organic compounds is a key process in their environmental attenuation. mdpi.com For a compound like 4-Bromo-2-ethyl-1-pentylbenzene, microbial degradation would likely involve initial attack on either the bromine substituent, the alkyl side-chains, or the aromatic ring.
The microbial degradation of halogenated aromatic compounds can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. nih.govnih.gov
Aerobic Degradation: In the presence of oxygen, bacteria often employ oxygenase enzymes to initiate the degradation of aromatic compounds. unesp.brresearchgate.net For this compound, aerobic degradation could be initiated by a monooxygenase or dioxygenase attacking the aromatic ring, leading to the formation of a brominated catechol derivative. This is a common strategy for the breakdown of aromatic hydrocarbons. researchgate.netethz.ch Subsequently, the bromine atom may be removed by a dehalogenase enzyme. Alternatively, initial attack could involve hydroxylation of the pentyl or ethyl side-chain. researchgate.net Studies on the aerobic biodegradation of the brominated flame retardant tribromoneopentylalcohol (TBNPA) suggest that an initial oxidative step is necessary, likely involving the abstraction of a hydrogen atom from a C-H bond, followed by rapid debromination. nih.gov
Anaerobic Degradation: Under anaerobic conditions, different microbial strategies are employed. Reductive dehalogenation is a significant pathway where the bromine atom is removed and replaced by a hydrogen atom. researchgate.net This process is particularly important for highly halogenated compounds. researchgate.net For alkylbenzenes, anaerobic degradation often begins with the activation of the alkyl side-chain. researchgate.netnih.gov A common mechanism is the addition of fumarate (B1241708) to the benzylic carbon of the alkyl group, catalyzed by benzylsuccinate synthase or a similar enzyme. nih.gov For this compound, this could occur at the ethyl or pentyl group. Following side-chain modification, the compound would likely undergo further metabolism, eventually leading to the cleavage of the aromatic ring. The degradation of some brominated compounds has been observed to occur via reductive debromination under anaerobic conditions. researchgate.net
Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical step in the detoxification and degradation of halogenated pollutants. nih.govmdpi.com These enzymes are diverse and utilize several catalytic mechanisms. nih.gov
Hydrolytic Dehalogenases: These enzymes replace a halogen atom with a hydroxyl group from a water molecule. mdpi.com Many haloalkane dehalogenases, which belong to the α/β-hydrolase fold family, operate through a two-step mechanism involving the formation of a covalent alkyl-enzyme intermediate. mdpi.comnih.gov An active site aspartate residue attacks the carbon atom bearing the halogen, leading to the release of the halide ion and the formation of an ester intermediate, which is then hydrolyzed by water. nih.gov
Reductive Dehalogenases: These enzymes, often found in anaerobic bacteria, catalyze the replacement of a halogen with a hydrogen atom. mdpi.comresearchgate.net This process, known as dehalorespiration, can be a form of anaerobic respiration where the halogenated compound serves as the terminal electron acceptor. nih.gov
Oxygenolytic Dehalogenation: This process is catalyzed by monooxygenases or dioxygenases and involves the incorporation of one or two oxygen atoms into the substrate, leading to the removal of the halogen. mdpi.com
Thiolytic Dehalogenation: Some dehalogenases utilize a redox thiol mechanism involving a specific cysteine residue to remove the halogen. nih.gov
The specific type of dehalogenase involved in the degradation of this compound would depend on the microbial species and the environmental conditions.
While a complete degradation pathway for this compound has not been experimentally determined, a hypothetical pathway can be constructed based on the metabolism of similar compounds.
Aerobic Pathway:
Initial Oxidation: The degradation could start with the oxidation of the pentyl side-chain via ω-oxidation (at the terminal methyl group) followed by β-oxidation, a process observed in the degradation of other alkylbenzene sulfonates. nih.gov This would lead to the formation of brominated phenylalkanoic acids. Alternatively, dioxygenase attack on the aromatic ring could form a brominated catechol. ethz.ch
Debromination: A dehalogenase enzyme would then remove the bromine atom, yielding a dihydroxy-ethyl-pentylbenzene or a related catechol.
Ring Cleavage: The resulting catechol would be susceptible to ring cleavage by dioxygenases (either ortho or meta cleavage), breaking down the aromatic structure. unesp.brresearchgate.net
Central Metabolism: The resulting aliphatic intermediates would then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. researchgate.net
Anaerobic Pathway:
Side-Chain Activation: The initial step would likely be the activation of one of the alkyl chains, for instance, the addition of fumarate to the benzylic carbon of the ethyl group to form a succinate (B1194679) derivative. nih.gov
Metabolism of the Adduct: The resulting succinate adduct would be further metabolized, potentially leading to the formation of a brominated benzoyl-CoA derivative.
Reductive Debromination: The bromine atom would be removed via reductive dehalogenation.
Ring Reduction and Cleavage: The dearomatized ring would then be cleaved, and the resulting products would be channeled into central metabolism. ethz.ch
A study on the anaerobic degradation of p-cymene (B1678584) (4-isopropyltoluene) showed two different initial pathways: one involving hydroxylation of the methyl group and another involving the addition of the alkyl group to succinate. nih.gov This highlights the diverse strategies microbes can employ.
Table 1: Plausible Microbial Metabolites of this compound
| Metabolite | Potential Pathway |
|---|---|
| 4-Bromo-2-ethyl-1-(5-hydroxypentyl)benzene | Aerobic (ω-oxidation of pentyl chain) |
| (4-Bromo-2-ethylphenyl)acetic acid | Aerobic (β-oxidation of pentyl chain) |
| 4-Bromo-5-ethyl-6-pentylcatechol | Aerobic (Dioxygenase attack) |
| 3-Ethyl-4-pentylphenol | Reductive Debromination |
| (4-Bromo-2-ethyl-1-pentylphenyl)succinate | Anaerobic (Fumarate addition) |
| 4-Bromo-2-ethylbenzoyl-CoA | Anaerobic (Side-chain degradation) |
This table presents hypothetical metabolites based on known degradation pathways of similar compounds.
Abiotic Transformation Processes in Environmental Systems
Abiotic processes, which are non-biological chemical reactions, can also contribute to the transformation of this compound in the environment.
The carbon-bromine bond in the bromoalkane-like structure of the substituent in this compound can be susceptible to hydrolysis and solvolysis. researchgate.netnih.gov Hydrolysis is a reaction with water, while solvolysis is a more general term for a reaction with a solvent. nih.gov
These reactions are typically nucleophilic substitutions, where a nucleophile (like water or a hydroxyl ion) replaces the bromine atom. researchgate.netnmb-journal.com The rate and mechanism (SN1 or SN2) of these reactions depend on the structure of the alkyl group and the reaction conditions. nih.govnsf.gov For a secondary bromoalkane structure, which could be considered for the carbon attached to the benzene (B151609) ring, both SN1 and SN2 mechanisms are possible. nih.gov Polar protic solvents, such as water, can facilitate these reactions by stabilizing the transition states and intermediates. The product of hydrolysis would be the corresponding alcohol, 2-ethyl-1-pentylphenol.
In addition to hydrolysis, halogenated aromatic compounds can undergo abiotic reductive and oxidative transformations.
Reductive Transformations: In anoxic environments like sediments, reductive dehalogenation can occur abiotically, mediated by reduced iron species or other naturally occurring reductants. researchgate.net This process would result in the replacement of the bromine atom with a hydrogen atom, forming 2-ethyl-1-pentylbenzene. Studies on other halogenated aromatics in anaerobic sediments have shown that the rate of reductive dehalogenation can vary significantly depending on the compound's structure.
Oxidative Transformations: In the presence of strong oxidants, such as hydroxyl radicals (•OH) that can be generated photochemically in surface waters, oxidative degradation can occur. These highly reactive species can attack the aromatic ring or the alkyl side-chains. Oxidation of the aromatic ring can lead to the formation of phenolic compounds and eventually ring cleavage. The oxidation of the alkyl side-chains can also occur. The presence of dissolved organic matter can influence these photochemical processes, sometimes enhancing the formation of reactive species.
Factors Influencing Environmental Persistence and Bioavailability of Halogenated Aromatics
The environmental persistence and bioavailability of halogenated aromatic compounds like this compound are determined by a combination of the compound's intrinsic properties and the characteristics of the surrounding environment.
1 Physicochemical Properties of the Compound
The chemical structure of a halogenated aromatic compound significantly influences its behavior in the environment.
Lipophilicity (Fat Solubility): Halogenated aromatic hydrocarbons are generally lipophilic, meaning they have a high affinity for fats and oils. iloencyclopaedia.org This property is often quantified by the octanol-water partition coefficient (Kow). A high Kow value indicates a greater tendency for the compound to partition into organic phases, such as the fatty tissues of organisms, and to sorb to organic matter in soil and sediment. encyclopedia.com This leads to bioaccumulation.
Water Solubility: Compounds with low water solubility are less mobile in aqueous environments and are more likely to adsorb to particulate matter. encyclopedia.com
Volatility: The tendency of a compound to vaporize can influence its atmospheric transport and distribution.
The presence of the bromine atom and the alkyl chains in this compound would contribute to its lipophilicity and low water solubility, suggesting a potential for sorption to environmental matrices and bioaccumulation.
2 Environmental Factors
The characteristics of the receiving environment play a critical role in the fate and transport of halogenated aromatics.
Sorption to Soil and Sediment: The high lipophilicity of many halogenated aromatic compounds causes them to strongly adsorb to organic matter in soil and sediment. umich.eduacs.org This process, known as sorption, reduces their concentration in the water column and can decrease their bioavailability to some organisms. gdut.edu.cn However, sediments can also act as long-term reservoirs of these pollutants. nih.gov The organic carbon content of the soil or sediment is a primary factor controlling the extent of sorption. umich.edufrontiersin.org
Temperature: Temperature can affect the rates of both abiotic and biotic degradation processes. frontiersin.org It can also influence the partitioning of chemicals between different environmental compartments. frontiersin.org
pH: The pH of the water and soil can influence the rate of hydrolysis and the activity of microbial populations involved in biodegradation. nih.govepa.gov
3 Bioaccumulation and Biomagnification
Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment at a rate faster than it is lost. gdut.edu.cnresearchgate.net Due to their lipophilic nature, halogenated aromatic hydrocarbons tend to accumulate in the fatty tissues of organisms. iloencyclopaedia.org The extent of bioaccumulation is often expressed by the bioconcentration factor (BCF) or the bioaccumulation factor (BAF). researchgate.netnih.gov
Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. encyclopedia.comyoutube.com While not all bioaccumulative substances biomagnify, persistent and lipophilic compounds are more likely to do so. researchgate.netnih.gov This can lead to high concentrations of the toxin in top predators. encyclopedia.com
Given its expected lipophilicity, this compound would likely bioaccumulate in aquatic and terrestrial organisms. Whether it would biomagnify would depend on its persistence and metabolism within the food web.
Table of Research Findings on Related Compounds
| Compound Class | Degradation Pathway | Key Findings | References |
|---|---|---|---|
| Polybrominated Diphenyl Ethers (PBDEs) | Photodegradation | Undergo stepwise reductive debromination when exposed to UV light. The rate is dependent on the number of bromine atoms. | nih.govepa.gov |
| Tetrabromobisphenol A (TBBPA) | Photodegradation | Efficiently degraded in frozen aqueous samples under natural sunlight. The rate is pH-dependent. | epa.gov |
| Brominated Flame Retardants (general) | Biodegradation | Generally have limited biodegradability. Debromination is a key step in both aerobic and anaerobic degradation. | mdpi.comresearchgate.netresearchgate.net |
| Alkylbenzenes | Biodegradation | Degradable by various bacteria under both aerobic and anaerobic conditions. Degradation often initiates at the alkyl side chain. | nih.govepa.gov |
| Halogenated Aromatic Hydrocarbons | Bioaccumulation | Tend to be lipophilic and accumulate in the fatty tissues of organisms. | iloencyclopaedia.org |
Q & A
Q. What are the optimized synthetic routes for 4-Bromo-2-ethyl-1-pentylbenzene, and how do reaction conditions influence yield?
The synthesis of this compound typically involves alkylation and bromination steps. Key reagents include LiAlH₄ for reduction (to stabilize intermediates) and brominating agents like N-bromosuccinimide (NBS) in radical-mediated reactions . Optimization requires controlling temperature (e.g., 0–5°C for bromination to avoid side reactions) and solvent polarity. For example, non-polar solvents like hexane favor selectivity in electrophilic substitution . A table of common conditions is provided below:
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | Ethylmagnesium bromide, THF, 0°C | 60–75% | |
| Bromination | NBS, AIBN, CCl₄, reflux | 45–65% |
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on X-ray crystallography (e.g., SHELX programs for refinement ) and NMR spectroscopy . Key NMR signals include:
Q. What are the reactivity trends of the bromine substituent in electrophilic aromatic substitution (EAS)?
Bromine acts as a meta-directing deactivator , but the pentyl and ethyl groups (electron-donating via induction) can alter regioselectivity. Competitive reactions show that nitration favors the para position to the ethyl group (yield: ~55%) due to steric hindrance from the pentyl chain .
Advanced Research Questions
Q. How can data contradictions between NMR and X-ray crystallography be resolved for conformational analysis?
Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). For example, NMR may average dihedral angles (e.g., 14.9° in solution ), while X-ray shows fixed angles. Use DFT calculations (B3LYP/6-31G*) to model equilibrium geometries and compare with experimental data. SHELX refinement parameters (e.g., ADPs) help identify thermal motion artifacts in crystallography .
Q. What methodological steps are critical for designing bioactive derivatives of this compound?
To develop enzyme inhibitors or receptor modulators:
- Scaffold modification : Introduce polar groups (e.g., -OH, -NH₂) at the pentyl terminus to enhance solubility and target binding .
- Docking studies : Use AutoDock Vina to predict binding affinities to active sites (e.g., cytochrome P450 enzymes).
- In vitro validation : Assess IC₅₀ values via fluorometric assays, comparing bromine-retained vs. dehalogenated analogs .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors (H301: Toxic if swallowed ).
- PPE : Nitrile gloves and goggles to prevent skin/eye contact (P303+P361+P353: IF ON SKIN, rinse immediately ).
- Waste disposal : Neutralize with 10% sodium thiosulfate before disposal to prevent environmental release (H400: Very toxic to aquatic life ).
Data Contradiction Analysis
Q. How should conflicting results in regioselectivity studies (EAS) be interpreted?
Conflicting data (e.g., nitration at meta vs. para positions) may stem from solvent polarity or catalyst choice. For instance, polar aprotic solvents (DMF) stabilize transition states favoring meta products, while non-polar solvents (toluene) enhance para substitution due to steric effects. Replicate experiments under controlled conditions and use LC-MS to quantify isomeric ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
